molecular formula C22H25NO4S B2954673 6-ethyl-2-isopropyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl isobutyrate CAS No. 308297-72-5

6-ethyl-2-isopropyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl isobutyrate

Cat. No.: B2954673
CAS No.: 308297-72-5
M. Wt: 399.51
InChI Key: NTBPKRSTZUACOT-UHFFFAOYSA-N
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Description

6-ethyl-2-isopropyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl isobutyrate is a useful research compound. Its molecular formula is C22H25NO4S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Reaction with S-Methylisothiosemicarbazide Hydroiodide : A study by Vetyugova et al. (2018) investigated ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates' reaction with S-methylisothiosemicarbazide hydroiodide, producing various derivatives through refluxing in pyridine or ethanol. This reaction highlights the versatility of chromen-2-yl compounds in synthesizing heterocyclic structures, which could imply similar potential for the compound for generating bioactive derivatives Vetyugova et al., 2018.

  • Tetrathiafulvalene Derivatives Synthesis : The synthesis of ethylenedithio-tetrathiafulvalene derivatives, as described by Réthoré et al. (2005), involves amino alcohols bearing methyl or isopropyl substituents, leading to compounds with significant hydrogen bond networks and potential electrocrystallization applications. This research indicates the potential for synthesizing complex organic molecules with specific functional groups, which may extend to the synthesis of the compound Réthoré et al., 2005.

  • Poly(2-Oxazoline)s in Ethanol-Water Solvent Mixtures : Lambermont-Thijs et al. (2010) explored the solution behavior of poly(2-oxazoline)s, demonstrating the influence of side chains on their solubility and phase transition behaviors in solvent mixtures. This study underscores the importance of molecular side chains in determining the physical properties of polymers, which could be relevant for understanding the solubility and application potential of the compound in various solvents Lambermont-Thijs et al., 2010.

Potential Applications

  • Antibacterial Evaluation of Coumarin Derivatives : A novel series of coumarin derivatives showed significant antibacterial activity against various bacterial strains, as reported by Velpula et al. (2015). This suggests that structurally similar compounds, including the one , may have potential as antibacterial agents, pending further research Velpula et al., 2015.

  • Ionic Liquid-Promoted Synthesis : Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives, demonstrating their antimicrobial properties. This study illustrates the use of environmentally friendly synthesis methods for producing compounds with potential pharmaceutical applications, potentially including the synthesis and application of the compound Tiwari et al., 2018.

Properties

IUPAC Name

[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-propan-2-ylchromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-7-14-8-15-17(9-16(14)27-22(25)12(4)5)26-20(11(2)3)18(19(15)24)21-23-13(6)10-28-21/h8-12H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBPKRSTZUACOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C(C)C)OC(=C(C2=O)C3=NC(=CS3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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